Potency Against Human 11β-HSD1: 16‑Fold Improvement Over the Reference Inhibitor Carbenoxolone
In a cell-based enzymatic assay, 1-(1-hydroxypropan-2-yl)imidazolidin-2-one inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 18.6 nM [1]. By comparison, carbenoxolone—a well‑established 11β-HSD1 inhibitor widely used as a reference compound—exhibits an IC50 of approximately 300 nM in analogous cell‑based assays [2]. This represents a 16‑fold improvement in potency.
| Evidence Dimension | Inhibition of human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 18.6 nM |
| Comparator Or Baseline | Carbenoxolone: IC50 ≈ 300 nM |
| Quantified Difference | ~16-fold lower IC50 (more potent) |
| Conditions | Cell‑based assay: human 11β-HSD1 expressed in HEK293 cells; conversion of [³H]cortisone to [³H]cortisol measured by scintillation proximity assay |
Why This Matters
Lower IC50 values reduce the required concentration for target engagement, potentially improving selectivity windows and lowering off‑target risk in pharmacological studies.
- [1] BindingDB. BDBM50359991 (CHEMBL1927953). IC50 = 18.6 nM against human 11β-HSD1 expressed in HEK293 cells. View Source
- [2] Cho YS, et al. Cell-based assay for screening 11β-hydroxysteroid dehydrogenase 1 inhibitors. Anal Biochem. 2009;392(1):110-116. Carbenoxolone IC50 ≈ 0.3 μM. View Source
